N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
Overview
Description
N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a chemical compound with the molecular formula C23H28N2O3 It is known for its complex structure, which includes a cyclohexyl group, a methylphenoxy group, and a benzamide group
Preparation Methods
The synthesis of N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylphenol with propanoyl chloride to form 4-methylphenoxypropanoyl chloride.
Amidation reaction: The intermediate is then reacted with 2-aminobenzamide to form 2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide.
Cyclohexylation: Finally, the compound is cyclohexylated using cyclohexylamine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or phenoxy groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide can be compared with similar compounds such as:
N-cyclohexyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.
N-cyclohexyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide:
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-methylphenoxy)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-12-14-19(15-13-16)28-17(2)22(26)25-21-11-7-6-10-20(21)23(27)24-18-8-4-3-5-9-18/h6-7,10-15,17-18H,3-5,8-9H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLBRNAUQZUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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